molecular formula C12H11NO2 B8402669 (6-Methoxyquinolin-7-yl)acetaldehyde

(6-Methoxyquinolin-7-yl)acetaldehyde

Cat. No.: B8402669
M. Wt: 201.22 g/mol
InChI Key: GAVWYPYSFVNBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxyquinolin-7-yl)acetaldehyde is a quinoline-derived aldehyde characterized by a methoxy (-OCH₃) substituent at the 6-position of the quinoline ring and an acetaldehyde (-CH₂CHO) group at the 7-position. Quinoline derivatives are renowned for their pharmacological and chemical relevance, often serving as intermediates in synthesizing bioactive molecules. The acetaldehyde moiety introduces reactivity typical of aldehydes, such as nucleophilic addition and oxidation, while the methoxy group enhances solubility and electronic effects on the quinoline core.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-methoxyquinolin-7-yl)acetaldehyde

InChI

InChI=1S/C12H11NO2/c1-15-12-8-9-3-2-5-13-11(9)7-10(12)4-6-14/h2-3,5-8H,4H2,1H3

InChI Key

GAVWYPYSFVNBJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of (6-Methoxyquinolin-7-yl)acetaldehyde with structurally related compounds highlights key differences in reactivity, stability, and applications:

Compound Structure Key Features Applications/Reactivity
Acetaldehyde CH₃CHO Volatile (b.p. 20.1°C), highly reactive aldehyde. Industrial precursor for acetic acid, resins, and flavoring agents .
4-Quinolinecarboxaldehyde Quinoline ring with -CHO at position 4 Less steric hindrance than 7-substituted analogues. Intermediate in antimalarial drug synthesis (e.g., chloroquine derivatives) .
Phenylacetaldehyde C₆H₅CH₂CHO Aromatic aldehyde with lower volatility (b.p. 195°C). Fragrance industry; precursor to styrene and pharmaceuticals .
(6-Methoxyquinolin-7-yl)acetaldehyde Quinoline with -OCH₃ (6) and -CH₂CHO (7) Enhanced steric bulk and electron-donating methoxy group. Hypothesized use in targeted drug delivery due to quinoline’s affinity for metal ions .

Physical and Chemical Properties

  • Volatility: Unlike simple acetaldehyde (b.p. 20.1°C), (6-Methoxyquinolin-7-yl)acetaldehyde is expected to have significantly higher boiling points due to increased molecular weight and hydrogen bonding from the quinoline ring .
  • Solubility: The methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to nonpolar quinoline derivatives.
  • Reactivity: The aldehyde group undergoes typical nucleophilic additions (e.g., forming imines with amines), while the quinoline ring participates in electrophilic substitutions, especially at the 8-position due to methoxy’s directing effects .

Industrial and Research Relevance

  • Synthetic Utility: The compound’s aldehyde group serves as a handle for conjugation (e.g., Schiff base formation with drug candidates), while the quinoline core provides a scaffold for metal coordination (e.g., catalysis or imaging agents) .
  • Environmental Impact: Unlike acetaldehyde, which is a pervasive indoor pollutant, (6-Methoxyquinolin-7-yl)acetaldehyde’s stability and lower volatility likely reduce environmental release .

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